molecular formula C20H19NO3 B4402019 1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone

1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone

Cat. No. B4402019
M. Wt: 321.4 g/mol
InChI Key: PRHZSWKYMVYRCI-UHFFFAOYSA-N
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Description

1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone, also known as Q-PEP, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of neuroscience. Q-PEP is a small molecule that has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs to treat a variety of neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone is not fully understood, but it is thought to work by modulating the activity of certain receptors in the brain. This compound has been shown to inhibit the reuptake of dopamine, a neurotransmitter that is involved in reward and motivation. This may explain its potential use in the treatment of addiction and other related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that it can increase the release of dopamine in certain areas of the brain, leading to increased motivation and reward-seeking behavior. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone is its high affinity for certain receptors in the brain, making it a useful tool for studying the function of these receptors. However, one limitation is its complex synthesis process, which may make it difficult to produce in large quantities for use in experiments.

Future Directions

There are several potential future directions for research on 1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone. One area of interest is its potential use in the treatment of addiction and related disorders. Another area of interest is its potential use as a neuroprotective agent, protecting neurons from damage caused by oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience.

Scientific Research Applications

1-{2-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone has been the subject of extensive scientific research due to its potential applications in the field of neuroscience. Studies have shown that this compound has a high affinity for certain receptors in the brain, including the dopamine transporter and the sigma-1 receptor. These receptors are involved in a variety of neurological processes, including mood regulation, reward, and addiction.

properties

IUPAC Name

1-[2-(2-quinolin-8-yloxyethoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-17(22)16-9-3-4-10-18(16)23-13-14-24-19-11-5-7-15-8-6-12-21-20(15)19/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHZSWKYMVYRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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